molecular formula C9H16N2 B1169449 Diphosphonic acid, disodium salt CAS No. 117503-86-3

Diphosphonic acid, disodium salt

Cat. No.: B1169449
CAS No.: 117503-86-3
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of diphosphonic acid disodium salts varies significantly depending on the specific structural variant under consideration. According to the Chemical Abstracts Service registry, multiple compounds fall under this general classification, each possessing distinct Chemical Abstracts Service numbers and International Union of Pure and Applied Chemistry names.

One of the most well-documented variants is registered under Chemical Abstracts Service number 117503-86-3, which corresponds to the molecular formula H2Na2O5P2+4. This particular compound represents a fundamental diphosphonic acid structure where two sodium cations neutralize the acidic phosphonic acid groups. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions for organophosphorus compounds, though the specific International Union of Pure and Applied Chemistry name varies across different sources.

Another significant variant within this chemical class is the compound with Chemical Abstracts Service number 7414-83-7, which corresponds to etidronate disodium. This compound possesses the molecular formula C2H6Na2O7P2 and represents 1-hydroxyethylidene-1,1-diphosphonic acid in its disodium salt form. The International Union of Pure and Applied Chemistry name for this compound is disodium hydrogen (1-hydrogen phosphonato-1-hydroxyethyl)phosphonate.

A third variant is hydroxymethylene this compound, which carries Chemical Abstracts Service number 14255-61-9 and molecular formula CH4Na2O7P2. This compound represents a simpler structural arrangement where the central carbon atom bears a hydroxyl group and two phosphonic acid moieties neutralized by disodium cations.

Chemical Abstracts Service Number Molecular Formula Average Molecular Weight Monoisotopic Mass
117503-86-3 H2Na2O5P2+4 189.94 Not specified
7414-83-7 C2H6Na2O7P2 249.99 249.938414
14255-61-9 CH4Na2O7P2 235.97 Not specified

Structural Relationship to Organophosphonate Derivatives

Diphosphonic acid disodium salts belong to the broader class of organophosphonate compounds, which are characterized by the presence of carbon-phosphorus bonds and typically contain the functional group structure C-PO(OR)2, where R represents various organic or inorganic substituents. These compounds share fundamental structural similarities with phosphonic acids while exhibiting distinct chemical properties due to their specific substitution patterns and ionic character.

The structural relationship between diphosphonic acid disodium salts and other organophosphonate derivatives can be understood through their common phosphonic acid core structure. Phosphonates feature tetrahedral phosphorus centers and are structurally closely related to phosphorous acid. The formation of disodium salts occurs through the deprotonation of phosphonic acids, which are diprotic acids capable of forming both monosodium and disodium phosphonate species.

In the case of etidronate disodium, the compound represents a bisphosphonate structure where two phosphonic acid groups are attached to a central carbon atom that also bears a hydroxyl group and a methyl substituent. This structural arrangement places etidronate disodium within the broader category of bisphosphonates, which are widely recognized for their ability to chelate metal ions and form stable complexes.

The hydroxymethylene diphosphonic acid disodium salt variant exhibits a simpler structural arrangement where the central carbon atom bears only a hydroxyl group along with the two phosphonic acid moieties. This structural configuration represents one of the fundamental diphosphonic acid architectures and serves as a basic template for understanding more complex organophosphonate derivatives.

Structural relationships to other organophosphonate compounds include similarities to aminophosphonates, which are prepared through the Kabachnik-Fields reaction or Pudovik reaction and serve as chelating agents. The industrial preparation of nitrilotris(methylenephosphonic acid) represents an example of how phosphonic acid derivatives can be synthesized to introduce specific functional groups while maintaining the core phosphonate structure.

The relationship between diphosphonic acid disodium salts and vinyl phosphonic compounds demonstrates the versatility of the phosphonate structural framework. Vinyl phosphonic acid and its derivatives can be prepared through various synthetic routes, including reactions involving phosphorus trichloride and acetaldehyde, followed by subsequent chemical transformations.

From a synthetic perspective, diphosphonic acid disodium salts can be related to other organophosphonate derivatives through common synthetic methodologies. The Michaelis-Arbuzov reaction, which is used to prepare phosphonic esters, represents one pathway through which various phosphonate structures can be accessed. These esters can subsequently be hydrolyzed to yield the corresponding phosphonic acids, which can then be converted to their disodium salt forms through neutralization reactions.

Properties

CAS No.

117503-86-3

Molecular Formula

C9H16N2

Synonyms

Diphosphonic acid, disodium salt

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1. Water Treatment

HEDP- Na2 is widely utilized as a scale and corrosion inhibitor in water treatment systems. Its effectiveness is particularly noted in:

  • Cooling Water Systems: HEDP- Na2 helps prevent scale formation in circulating cooling water systems, which is critical for maintaining efficiency in power plants and industrial facilities.
  • Boilers: It is used in medium and low-pressure boilers to inhibit scale deposits that can reduce heat transfer efficiency and lead to equipment failure.
  • Oil Field Operations: The compound is employed in oil field water pipelines to mitigate corrosion and scale buildup, thus prolonging the lifespan of infrastructure.

Table 1: Effectiveness of HEDP- Na2 in Water Treatment

Application AreaFunctionalityTemperature Stability
Cooling Water SystemsScale inhibitorUp to 250°C
Medium Pressure BoilersCorrosion inhibitorUp to 250°C
Oil Field PipelinesScale and corrosion preventionHigh pH tolerance

2. Detergents and Cleaning Agents

In the cleaning industry, HEDP- Na2 serves as a detergent for both metal and non-metal surfaces. Its chelating properties allow it to bind with metal ions, enhancing the cleaning process by preventing the redeposition of dirt and scale during washing.

3. Dyeing Industry

In textile processing, HEDP- Na2 acts as a peroxide stabilizer and dye-fixing agent. This application is crucial for ensuring colorfastness and preventing the degradation of dyes during the dyeing process.

Pharmaceutical Applications

HEDP- Na2 has been studied for its therapeutic potential, especially in treating conditions related to calcium metabolism disorders:

  • Bone Health: It is recognized for its ability to inhibit bone resorption, making it beneficial in treating osteoporosis and other bone-related diseases.
  • Cancer Treatment: Research indicates that HEDP may be effective in managing metastatic bone cancer due to its capacity to chelate calcium ions and modulate bone metabolism.

Case Study: HEDP in Osteoporosis Treatment

A clinical study evaluated the efficacy of HEDP in patients with osteoporosis. The findings suggested that patients receiving HEDP exhibited improved bone density compared to those receiving placebo treatments. The mechanism was attributed to HEDP's ability to inhibit osteoclast activity, which is responsible for bone resorption.

Agricultural Applications

In agriculture, HEDP- Na2 is utilized as an antiscalant in irrigation systems and as a chelating agent for micronutrients. This application ensures that essential nutrients are bioavailable for plant uptake while preventing scale formation in irrigation equipment.

Table 2: Agricultural Benefits of HEDP- Na2

Application AreaBenefit
Irrigation SystemsPrevents scale formation
Nutrient ChelationEnhances nutrient availability

Toxicology and Safety Considerations

While HEDP- Na2 demonstrates low gastrointestinal absorption, it exhibits moderate acute toxicity levels. Studies indicate that the oral LD50 values range from 1340 mg/kg in rats to higher values in other species. Its safety profile suggests that when used appropriately within established guidelines, it poses minimal risk to human health.

Comparison with Similar Compounds

Chemical and Functional Properties

The table below compares key attributes of diphosphonic acid, disodium salt, with structurally or functionally related compounds:

Compound Chemical Formula Key Applications Chelation Efficiency Solubility (Water) Stability (pH Range)
This compound Na₂H₂P₂O₆ Water treatment, pharmaceuticals, soil analysis High (Ca²⁺, Mg²⁺) 500 g/L (20°C) 3–10
Sodium phosphate dibasic Na₂HPO₄ Buffer in labs, food additive Low 120 g/L (20°C) 4–9
Hydroxyethylidene diphosphonic acid (HEDP), disodium salt C₂H₆O₇P₂Na₂ Industrial corrosion inhibition Moderate (Fe³⁺, Ca²⁺) 600 g/L (25°C) 2–12
Dichloromethylene diphosphonic acid disodium salt CHCl₂O₆P₂Na₂ Macrophage depletion in immunology High (Ca²⁺, Mg²⁺) 300 g/L (20°C) 5–8
EDTA disodium salt C₁₀H₁₄N₂O₈Na₂·2H₂O Broad-spectrum chelation in labs, medicine Very high (metal ions) 100 g/L (20°C) 4–8

Research Findings and Performance

  • Plant Growth Stimulation : The potassium salt of HEDP (K₂HEDP) at 5 mmol/L increased Phaseolus vulgaris shoot growth by 2.2× compared to controls, demonstrating concentration-dependent efficacy .
  • Soil Extraction Efficiency : this compound, when combined with citric acid and Na₂EDTA, achieved >60% recovery for tetracyclines but reduced macrolide recovery (e.g., azithromycin) due to competitive chelation .
  • Pharmaceutical Analysis: Complexometric titration with Th(EDTA) or Th(DCTA) and indicators like xylenol orange enables precise quantification of disodium etidronate in osteoporosis drugs .
  • Macrophage Depletion : Dichloromethylene diphosphonic acid disodium salt (Cl₂MDP) in liposomes effectively eliminated alveolar macrophages in obesity-related airway hyperresponsiveness studies .

Methodological Advances

  • HPLC Analysis : A high-performance liquid chromatography (HPLC) method with a formic acid-triethylamine mobile phase (pH 3.4–3.6) provides reliable quantification of diphosphonic acid derivatives, with detection limits as low as 0.1 µg/mL .

Key Advantages and Limitations

  • This compound :
    • Advantages: High thermal stability in water treatment (up to 100°C) , specificity for bone mineral surfaces in pharmaceuticals .
    • Limitations: Reduced efficacy in acidic environments (pH <3) and interference with macrolide recovery in analytical workflows .
  • EDTA Disodium Salt : Superior for broad-spectrum chelation but less effective in high-temperature industrial applications compared to HEDP derivatives .
  • Sodium Phosphate Dibasic: Limited to buffering roles due to poor metal-ion affinity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing diphosphonic acid disodium salt, and what parameters critically influence yield and purity?

  • Methodology : Synthesis typically involves reacting the parent diphosphonic acid with sodium hydroxide in a stoichiometric ratio. Critical parameters include:

  • pH control : Maintaining alkaline conditions (pH >10) to ensure complete neutralization .
  • Temperature : Reactions are often conducted at 60–80°C to enhance solubility and reaction kinetics .
  • Purification : Crystallization or lyophilization is used to isolate the disodium salt, with purity verified via ion chromatography or titration .

Q. Which analytical techniques are standard for characterizing diphosphonic acid disodium salt in academic research?

  • Techniques include :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm molecular structure and phosphonate group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using anion-exchange columns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 250°C, as reported for hydroxyethylidene diphosphonic acid (HEDP·Na₂) .

Q. What are the primary research applications of diphosphonic acid disodium salt?

  • Key applications :

  • Metal Chelation : Binds Ca²⁺, Fe³⁺, and Cu²⁺ in aqueous systems, forming stable six-membered ring complexes .
  • Corrosion Inhibition : Effective in industrial water treatment due to high pH stability (>12) and oxidation resistance .
  • Biochemical Studies : Etidronate disodium (a derivative) is used to study bone metabolism regulation via hydroxyapatite adsorption .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pH-dependent chelation efficiency of diphosphonic acid disodium salt?

  • Experimental Design :

Prepare solutions at varying pH (2–12) and add standardized metal ion solutions (e.g., CaCl₂, FeCl₃).

Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to measure free metal ion concentrations post-chelation.

Compare stability constants (log K) across pH ranges; HEDP·Na₂ shows optimal Ca²⁺ binding at pH 8–10 .

Q. What methodologies resolve contradictions in thermal stability data for diphosphonic acid disodium salt in aqueous systems?

  • Approach :

  • Controlled Heating Studies : Conduct isothermal experiments (e.g., 100–250°C) with real-time pH monitoring to assess decomposition thresholds.
  • Spectroscopic Validation : Use FT-IR to detect breakdown products (e.g., orthophosphate) and confirm structural integrity .
  • Reference Standards : Compare results with USP-grade sodium phosphate salts, which exhibit predictable thermal behavior .

Q. How can synergistic effects between diphosphonic acid disodium salt and other water-treatment agents be quantified?

  • Protocol :

Combine with polyacrylic acid or zinc salts in varying ratios.

Evaluate corrosion inhibition via electrochemical impedance spectroscopy (EIS) and scale inhibition using calcium carbonate deposition tests.

Synergy is observed when the combination outperforms individual agents by ≥20% in efficacy metrics .

Q. What advanced techniques are recommended for structural elucidation of diphosphonic acid disodium salt derivatives?

  • Techniques :

  • X-ray Diffraction (XRD) : Determines crystalline structure and hydration states (e.g., anhydrous vs. hydrated forms) .
  • Mass Spectrometry (MS) : Identifies fragmentation patterns and validates molecular weight (e.g., HEDP·Na₂: MW 250 g/mol) .
  • Dynamic Light Scattering (DLS) : Measures colloidal stability in aqueous solutions under varying ionic strengths .

Key Data from Evidence

PropertyValue/ObservationReference
Thermal Stability (HEDP·Na₂)Stable up to 250°C
Optimal pH for Ca²⁺ ChelationpH 8–10
Molecular Weight (Etidronate Na₂)250 g/mol
Synergy with Polyacrylic Acid≥20% enhanced corrosion inhibition

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